Antiviral Potency: 1-tert-butyl-5-aminopyrazole Derivatives vs. Ningnanmycin in TMV Assay
Derivatives bearing the 1-tert-butyl-5-aminopyrazole core exhibited protective activity against Tobacco Mosaic Virus (TMV) with EC50 values that surpass the commercial standard ningnanmycin. Specifically, compounds 5d, 5j, 5k, and 5l showed EC50 values of 165.8, 163.2, 159.7, and 193.1 mg/L, respectively, compared to 271.3 mg/L for ningnanmycin [1]. This represents a 1.4- to 1.7-fold improvement in potency, with compound 5k demonstrating the greatest differentiation. The data directly compare the core scaffold-derived compounds against a commercial benchmark in a whole-plant in vivo assay, establishing a quantitative performance advantage for this chemotype.
| Evidence Dimension | In vivo protective activity against TMV (EC50) |
|---|---|
| Target Compound Data | EC50 = 159.7 mg/L (compound 5k, containing 1-tert-butyl-5-aminopyrazole core) |
| Comparator Or Baseline | Ningnanmycin: EC50 = 271.3 mg/L |
| Quantified Difference | 1.7-fold lower EC50 (more potent) |
| Conditions | In vivo tobacco plant assay; protective activity measured against TMV infection |
Why This Matters
Procurement of this scaffold enables access to a chemotype with demonstrated antiviral potency that quantitatively exceeds a commercial agrochemical standard, providing a validated starting point for crop protection research.
- [1] Yang G, et al. Study of the in vivo antiviral activity against TMV treated with novel 1-(t-butyl)-5-amino-4-pyrazole derivatives containing a 1,3,4-oxadiazole sulfide moiety. Pestic. Biochem. Physiol. 2021, 171, 104740. View Source
